2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide 2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1428349-49-8
VCID: VC4629826
InChI: InChI=1S/C18H14FN3O2/c19-14-7-3-1-5-12(14)11-18(24)20-15-8-4-2-6-13(15)16-9-10-17(23)22-21-16/h1-10H,11H2,(H,20,24)(H,22,23)
SMILES: C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)F
Molecular Formula: C18H14FN3O2
Molecular Weight: 323.327

2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

CAS No.: 1428349-49-8

Cat. No.: VC4629826

Molecular Formula: C18H14FN3O2

Molecular Weight: 323.327

* For research use only. Not for human or veterinary use.

2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide - 1428349-49-8

Specification

CAS No. 1428349-49-8
Molecular Formula C18H14FN3O2
Molecular Weight 323.327
IUPAC Name 2-(2-fluorophenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
Standard InChI InChI=1S/C18H14FN3O2/c19-14-7-3-1-5-12(14)11-18(24)20-15-8-4-2-6-13(15)16-9-10-17(23)22-21-16/h1-10H,11H2,(H,20,24)(H,22,23)
Standard InChI Key LNUKZZKENVIHQM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)F

Introduction

The compound 2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic organic molecule with potential biological and pharmaceutical significance. Its structure features a fluorophenyl group, an acetamide moiety, and a pyridazinone ring system, which are common motifs in medicinal chemistry for enhancing bioactivity and pharmacokinetic properties.

Structural Features

The chemical structure of the compound can be described as follows:

  • Core Structure: The molecule contains a central pyridazinone ring (6-membered heterocyclic ring with two nitrogen atoms and a keto group).

  • Substituents:

    • A 2-fluorophenyl group attached to the acetamide chain.

    • A phenyl group connected to the pyridazinone ring.

These features suggest that the compound may exhibit hydrogen bonding, π-π stacking interactions, and other molecular interactions critical for biological activity.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the Pyridazinone Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

  • Acetamide Functionalization: The introduction of the acetamide group is often performed using acylation reactions.

  • Fluorophenyl Substitution: Fluorination is strategically employed to improve metabolic stability and membrane permeability.

Applications in Medicinal Chemistry

The combination of the fluorophenyl group and pyridazinone scaffold makes this compound a candidate for various therapeutic applications:

  • Anti-inflammatory Agents: Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation pathways.

  • Anticancer Activity: Pyridazinone derivatives have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways.

  • Central Nervous System (CNS) Drugs: The fluorophenyl group often enhances blood-brain barrier penetration, making it relevant for CNS-targeted therapies.

Biological Evaluation

While specific biological data for this compound is unavailable in the provided references, similar derivatives have demonstrated promising activities:

  • Enzyme Inhibition Studies: Molecular docking simulations often reveal strong binding affinities to enzymes like COX or LOX.

  • Cellular Assays: Compounds with related structures show cytotoxicity against cancer cell lines in micromolar ranges.

  • ADMET Properties:

    • Predicted good oral bioavailability due to Lipinski's rule compliance.

    • Favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Data Table

PropertyValue/Description
Molecular FormulaC16H12FN3O2
Molecular Weight~297 g/mol
Key Functional GroupsFluorophenyl, Acetamide, Pyridazinone
Potential TargetsCOX enzymes, LOX enzymes
Predicted BioavailabilityHigh
Toxicity ProfileLow toxicity predicted

Future Research Directions

  • In-depth Biological Testing: Experimental validation of anticancer or anti-inflammatory activities through in vitro and in vivo studies.

  • Structure-Activity Relationship (SAR): Modifications at the fluorophenyl or pyridazinone groups could optimize potency and selectivity.

  • Pharmacokinetics Studies: Evaluating metabolic stability and half-life in animal models.

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